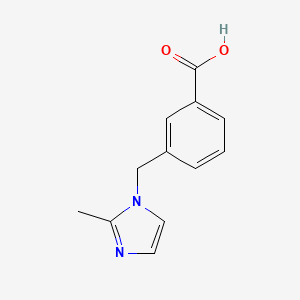![molecular formula C11H18N2S B3163272 {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine CAS No. 883541-28-4](/img/structure/B3163272.png)
{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine
Overview
Description
“{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine” is a chemical compound with the CAS Number: 883541-28-4 . It has a molecular weight of 210.34 . The IUPAC name for this compound is [1-(2-thienylmethyl)-3-piperidinyl]methylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H18N2S/c12-7-10-3-1-5-13(8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2 . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others were not available in the sources I found.Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthetic Pathways : Research has focused on developing environmentally friendly and efficient synthetic pathways for compounds related to {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine. For example, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate in pharmaceutical synthesis, has been optimized to achieve a high yield of 95.5% using catalytic hydrogenation, which is considered environmentally friendly due to simple work-up procedures (H. Liu, D. Huang, & Yue Zhang, 2011).
Crystal Structure and Conformational Analysis : Studies on compounds with structural similarities to this compound reveal insights into their molecular conformations and crystal structures. For instance, the crystal structure of a related compound was thoroughly analyzed to understand its solid and solution conformations, providing valuable information for material and pharmaceutical sciences (J. Ribet et al., 2005).
Chemical Analysis and Applications
Mass Spectrum Analysis : The study of the mass spectrum of growth hormone secretagogues related to this compound has contributed to the understanding of their structural properties and potential pharmaceutical applications, highlighting the importance of such analyses in drug development (X. Qin, 2002).
Molecular Geometry and Quantum Chemical Studies : Quantum chemical studies on novel compounds similar to this compound, such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, have been conducted to analyze their molecular geometry, hyperpolarizability, and molecular electrostatic potential. These studies are crucial for understanding the electronic properties and reactivity of such molecules, which can be applied in the design of new materials and drugs (S. Fatma et al., 2017).
Pharmacological and Biological Insights
- Pharmacological Characterization : Research into compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, which is a high-affinity antagonist selective for κ-opioid receptors, sheds light on the potential therapeutic applications of this compound-related compounds. Such studies contribute to our understanding of receptor interactions and the development of targeted therapies (S. Grimwood et al., 2011).
Safety and Hazards
properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-7-10-3-1-5-13(8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDGCAIFQPSTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163190.png)
![1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B3163195.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine](/img/structure/B3163206.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163212.png)



![(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine](/img/structure/B3163250.png)
![N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine](/img/structure/B3163257.png)
![1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one](/img/structure/B3163264.png)
![{[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine](/img/structure/B3163270.png)


![4-[(3-Fluorophenyl)azo]-morpholine](/img/structure/B3163293.png)